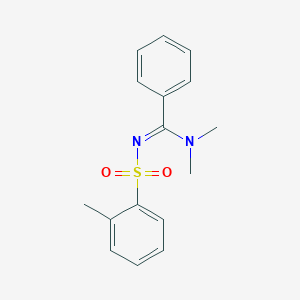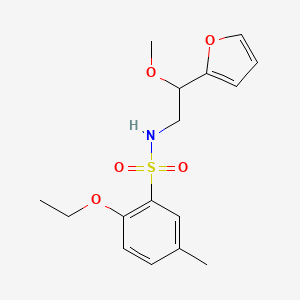
(Z)-N,N-dimethyl-N'-(o-tolylsulfonyl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N,N-dimethyl-N'-(o-tolylsulfonyl)benzimidamide, also known as DMTBS, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a sulfonamide derivative that has been found to exhibit various biological activities, making it a promising candidate for use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development : A study by Cao et al. (2014) discusses the development of a fluorescence chemosensor, N-(benzimidazol-2-yl)salicylaldimine (H2L), for detecting Zn(II) and Al(III) ions. This chemosensor exhibits high selectivity in different solvents and can distinguish Zn(II) and Al(III) ions in living cells through bioimaging, demonstrating potential applications in biological and chemical sensing. Cao et al., 2014.
Catalysis and Polymerization : Attandoh et al. (2014) describe the use of benzimidazole derivatives in forming complexes with ZnII and CuII carboxylates, which act as catalysts in the polymerization of ϵ-caprolactone. This application is significant for materials science, particularly in the development of polymers. Attandoh et al., 2014.
Metal Coordination Chemistry : Research by Matthews et al. (1998) focuses on the coordination environments provided by benzimidazole ligands for different metal ions like Zn(II), Cd(II), Hg(II), and Ag(I). This study is important for understanding the interactions in coordination chemistry and the design of metal-organic frameworks. Matthews et al., 1998.
Antimicrobial and Antiproliferative Agents : Tahlan et al. (2019) synthesized new scaffolds with benzimidazole moiety and evaluated them for antimicrobial and antiproliferative activities. This application is crucial in pharmaceutical research for developing new drug molecules. Tahlan et al., 2019.
Thermo-Oxidative Aging Resistance : Ning et al. (2014) investigated the use of benzimidazole derivatives in enhancing the thermo-oxidative aging resistance of materials at high temperatures, particularly for ethylene-propylene-diene monomer (EPDM). This research is significant in the field of material science. Ning et al., 2014.
Wirkmechanismus
Target of Action
The primary target of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton . It is overexpressed in many solid tumors, making it a potential target for antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system, a crucial biochemical pathway involved in maintaining pH balance within cells . Disruption of this pathway can lead to changes in intracellular pH, which can have downstream effects on various cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good cell permeability and oral bioavailability
Result of Action
The inhibition of CA IX by (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can lead to antiproliferative effects, particularly in cancer cells where CA IX is overexpressed . For instance, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .
Action Environment
The action, efficacy, and stability of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can be influenced by various environmental factors. These may include the pH of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-13-9-7-8-12-15(13)21(19,20)17-16(18(2)3)14-10-5-4-6-11-14/h4-12H,1-3H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTBVSNMPKBMNA-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)
![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)
![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide](/img/structure/B2845985.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)
![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)
![4-methoxy-1-phenyl-5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2845993.png)
![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
